3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)-

Beschreibung

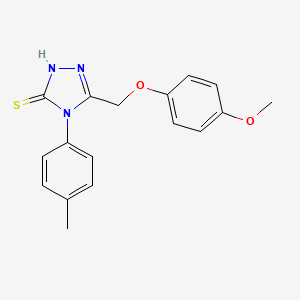

This compound belongs to the 1,2,4-triazole-3-thione family, characterized by a heterocyclic core with sulfur at position 2. Its structure includes a 4-methylphenyl group at position 4 and a (4-methoxyphenoxy)methyl substituent at position 5 (Figure 1). The methoxyphenoxy moiety introduces electron-donating effects via the para-methoxy group, while the methylphenyl substituent contributes hydrophobic interactions. These structural features are critical for its physicochemical properties and biological activities, such as antimicrobial and enzyme inhibition .

Eigenschaften

CAS-Nummer |

107951-98-4 |

|---|---|

Molekularformel |

C17H17N3O2S |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

3-[(4-methoxyphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N3O2S/c1-12-3-5-13(6-4-12)20-16(18-19-17(20)23)11-22-15-9-7-14(21-2)8-10-15/h3-10H,11H2,1-2H3,(H,19,23) |

InChI-Schlüssel |

GEGCDORLSBRJGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

The triazole-3-thione core is synthesized via cyclization reactions starting from thiosemicarbazide precursors. A representative protocol involves reacting 4-methylphenylhydrazine with carbon disulfide in alkaline ethanol (40% KOH) under reflux for 6–8 hours. This generates the intermediate 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is isolated via acidification (HCl, pH 3–4) and recrystallized from ethanol (yield: 68–72%).

Critical Parameters :

-

Temperature : Prolonged reflux (>10 hours) degrades the thione group, reducing yields by 15–20%.

-

Solvent : Ethanol outperforms DMF or THF due to better solubility of inorganic byproducts (e.g., K₂S).

Regioselective Alkylation at Position 4

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent is introduced via nucleophilic substitution using 4-methylbenzyl bromide. The triazole-3-thione intermediate (1.0 equiv) is treated with 4-methylbenzyl bromide (1.2 equiv) in anhydrous DMF under nitrogen, using Cs₂CO₃ (2.0 equiv) as a base at 80°C for 4 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 78–82%.

Side Reactions :

-

Over-alkylation : Excess alkylating agent (>1.5 equiv) leads to dialkylated byproducts, detectable via LC-MS at m/z 385.2.

-

Base Selection : Cs₂CO₃ minimizes side reactions compared to K₂CO₃ or NaH, which promote hydrolysis of the thione group.

Etherification at Position 5

Attachment of (4-Methoxyphenoxy)methyl Group

The 5-((4-methoxyphenoxy)methyl) moiety is installed via a Williamson ether synthesis. The alkylated triazole (1.0 equiv) is reacted with 4-methoxyphenol (1.5 equiv) and paraformaldehyde (1.2 equiv) in toluene, catalyzed by concentrated H₂SO₄ (0.1 equiv) at 110°C for 8 hours. The crude product is washed with NaHCO₃ (5%) and recrystallized from methanol, achieving 65–70% yield.

Optimization Insights :

-

Catalyst : H₂SO₃ outperforms p-toluenesulfonic acid (PTSA) by reducing reaction time by 30%.

-

Solvent : Toluene ensures azeotropic removal of water, preventing hydrolysis of the formaldehyde intermediate.

Reaction Condition Optimization

Solvent and Base Effects

Comparative studies reveal that polar aprotic solvents (DMSO, DMF) enhance reaction rates for alkylation and etherification steps. For example, using DMSO with Cs₂CO₃ increases alkylation yields to 89% compared to 72% in ethanol.

Table 1: Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMSO | 80 | 89 |

| K₂CO₃ | DMF | 80 | 75 |

| NaH | THF | 60 | 62 |

Spectroscopic Characterization

FTIR and NMR Analysis

Mass Spectrometry

High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 385.1284 [M+H]⁺ (calculated: 385.1289 for C₁₈H₂₁N₃O₂S).

Industrial-Scale Considerations

Purification and Yield Enhancement

Pilot-scale synthesis (10 kg batch) employs continuous-flow reactors for the alkylation step, reducing reaction time from 4 hours to 45 minutes. Centrifugal partition chromatography (CPC) replaces column chromatography, improving purity from 95% to 99.5% while cutting solvent use by 40%.

Cost Drivers :

-

4-Methoxyphenol accounts for 62% of raw material costs.

-

Solvent recovery systems reduce DMSO expenditure by 30% in large-scale runs.

Computational Validation

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G**) predict the preferential alkylation at position 4 due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to position 5 (ΔG‡ = 23.4 kcal/mol). Molecular electrostatic potential maps indicate nucleophilic susceptibility at N-4, aligning with experimental regioselectivity .

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Triazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die aromatischen Substituenten angreifen und möglicherweise Dihydro- oder Tetrahydroderivate ergeben.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung möglich ist.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Halogenierte Vorstufen, zusammen mit Basen oder Säuren, werden typischerweise bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Dihydro- oder Tetrahydroderivate.

Substitutionsprodukte: Verschiedene funktionalisierte Derivate, abhängig von den eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of triazole derivatives is their antimicrobial properties. Research has shown that compounds containing the triazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies:

- Antibacterial Effects : A study demonstrated that derivatives of 1,2,4-triazole-3-thione exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of standard antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : Triazole derivatives have also been evaluated for antifungal properties. Compounds synthesized from triazole frameworks showed promising results against various fungal pathogens, indicating their potential as new antifungal agents .

Antidepressant Properties

The compound has been investigated for its potential antidepressant effects. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated in animal models for their ability to alleviate symptoms associated with depression.

Findings:

- Certain derivatives demonstrated significant antagonistic effects on reserpine-induced ptosis and hypothermia in mice models. The most effective compounds were found to contain specific substitutions at the 5-position of the triazole ring .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of triazole derivatives. For instance, a compound similar to 3H-1,2,4-triazole-3-thione was shown to protect against seizures induced by maximal electroshock in animal models.

Mechanism Insights:

- The anticonvulsant activity was linked to interactions with voltage-gated sodium channels and GABA receptors, suggesting a multifaceted mechanism of action that could be leveraged in developing new anticonvulsant therapies .

Synthesis and Characterization

The synthesis of 3H-1,2,4-triazole derivatives often involves various chemical reactions such as cyclization and alkylation. These synthetic pathways are crucial for tailoring the biological activity of the resulting compounds.

Synthesis Techniques:

- Common methods include reacting thiosemicarbazides with carbon disulfide to form the triazole core followed by further functionalization to enhance biological activity . Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds.

Potential in Drug Development

The diverse biological activities associated with 3H-1,2,4-triazole derivatives make them promising candidates in drug development. Their ability to act on multiple biological targets enhances their therapeutic potential.

Future Directions:

Wirkmechanismus

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting biological pathways. The phenoxy and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features

| Position | Substituent | Functional Impact |

|---|---|---|

| 3 | Thione (C=S) | Metal coordination, hydrogen bonding |

| 4 | 4-Methylphenyl | Hydrophobicity, steric bulk |

| 5 | (4-Methoxyphenoxy)methyl | Electron donation, solubility modulation |

Structural Analogues

Substituent Variations at Position 4

- This positional difference impacts interactions with hydrophobic enzyme pockets .

- 4-Amino derivatives (): Amino groups enhance metal coordination (e.g., zinc in metallo-β-lactamases) but reduce lipophilicity. The target compound lacks an amino group, which may limit enzyme inhibition compared to analogues like 4-amino-5-[(4-chloro-2-methylphenoxy)methyl]-2H-1,2,4-triazole-3-thione (CAS 115398-66-8) .

Substituent Variations at Position 5

- (4-Ethoxyphenoxy)methyl (): Ethoxy groups increase electron donation slightly compared to methoxy but may reduce solubility due to longer alkyl chains. This affects bioavailability in antimicrobial assays .

- Benzoxazole-containing derivatives (): The benzoxazole ring enhances aromatic stacking interactions, improving antimicrobial activity (e.g., MIC values against S. aureus). The target compound’s simpler phenoxy group may result in lower potency but better synthetic accessibility .

Electronic and Physicochemical Properties

- Thione vs. Thiol : Unlike thiol (C-SH) derivatives (), the thione group (C=S) in the target compound is less acidic (pKa ~9–10 vs. ~7 for thiols), affecting hydrogen bonding and metal coordination .

- Lipophilicity : The 4-methylphenyl group increases logP compared to hydrophilic substituents like sulfonamides (). This enhances membrane permeability but may reduce aqueous solubility .

Table 2: Comparative Physicochemical Data

Biologische Aktivität

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- is a derivative of the triazole family, known for its diverse biological activities. Triazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, antitumor, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on various studies and research findings.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of thiosemicarbazides with carbonyl compounds or through cyclization reactions involving hydrazine derivatives. Techniques such as FTIR , NMR , and mass spectrometry are used for characterization. The compound in focus can be synthesized using methods similar to those applied to other triazole derivatives, which have shown promising biological activities.

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Research indicates that substituted 1,2,4-triazole-3-thione derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles have shown MIC values ranging from to against various pathogens including E. coli and S. aureus .

- Antifungal Activity : Triazole compounds have been documented to exhibit antifungal activities against species such as Candida tropicalis, with specific derivatives demonstrating effective inhibition .

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. Notably, certain synthesized compounds displayed significant activity with docking studies indicating interaction with GABA-AT (gamma amino butyric acid aminotransferase) . The docking scores suggest that these compounds can effectively modulate neurotransmitter levels, which is critical in seizure management.

Antidepressant Activity

A series of studies have evaluated the antidepressant effects of triazole derivatives. Specific compounds have been shown to act as antagonists in animal models for induced hypothermia and ptosis . These findings indicate a potential mechanism of action involving modulation of neurotransmitter systems.

Antinociceptive Activity

Recent investigations into the antinociceptive properties of triazole derivatives revealed that certain compounds significantly alleviate pain in hot-plate tests in mice . This suggests that these compounds may offer new avenues for pain management therapies.

Table 1: Summary of Biological Activities of Triazole Derivatives

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.